N-(2-{[(3-Chlorophenyl)methyl]sulfanyl}ethyl)-2-[N-(2,3-dimethylphenyl)benzenesulfonamido]acetamide
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Overview
Description
N-(2-{[(3-Chlorophenyl)methyl]sulfanyl}ethyl)-2-[N-(2,3-dimethylphenyl)benzenesulfonamido]acetamide is a complex organic compound that features a combination of aromatic rings, sulfur, and amide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[(3-Chlorophenyl)methyl]sulfanyl}ethyl)-2-[N-(2,3-dimethylphenyl)benzenesulfonamido]acetamide typically involves multiple steps, starting from readily available starting materials. The process may include:
Formation of the Sulfanyl Intermediate: This step involves the reaction of 3-chlorobenzyl chloride with a suitable thiol compound under basic conditions to form the sulfanyl intermediate.
Acetamide Formation: The intermediate is then reacted with 2-chloro-N-(2,3-dimethylphenyl)benzenesulfonamide in the presence of a base to form the final acetamide compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-throughput reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[(3-Chlorophenyl)methyl]sulfanyl}ethyl)-2-[N-(2,3-dimethylphenyl)benzenesulfonamido]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The aromatic rings can undergo reduction reactions under specific conditions.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced aromatic rings.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
N-(2-{[(3-Chlorophenyl)methyl]sulfanyl}ethyl)-2-[N-(2,3-dimethylphenyl)benzenesulfonamido]acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs due to its potential biological activity.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Material Science: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-{[(3-Chlorophenyl)methyl]sulfanyl}ethyl)-2-[N-(2,3-dimethylphenyl)benzenesulfonamido]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact pathways and targets would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-(2-{[(3-Chlorophenyl)methyl]sulfanyl}ethyl)-2-[N-(2,3-dimethylphenyl)benzenesulfonamido]acetamide: can be compared to other sulfonamide and sulfanyl-containing compounds.
Sulfonamides: These compounds are known for their antibacterial properties and are used in various therapeutic applications.
Sulfanyl Compounds: These compounds are often used in organic synthesis and as intermediates in the production of pharmaceuticals.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological and chemical properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C25H27ClN2O3S2 |
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Molecular Weight |
503.1 g/mol |
IUPAC Name |
2-[N-(benzenesulfonyl)-2,3-dimethylanilino]-N-[2-[(3-chlorophenyl)methylsulfanyl]ethyl]acetamide |
InChI |
InChI=1S/C25H27ClN2O3S2/c1-19-8-6-13-24(20(19)2)28(33(30,31)23-11-4-3-5-12-23)17-25(29)27-14-15-32-18-21-9-7-10-22(26)16-21/h3-13,16H,14-15,17-18H2,1-2H3,(H,27,29) |
InChI Key |
WDZFEWJQDAKNTF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)N(CC(=O)NCCSCC2=CC(=CC=C2)Cl)S(=O)(=O)C3=CC=CC=C3)C |
Origin of Product |
United States |
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